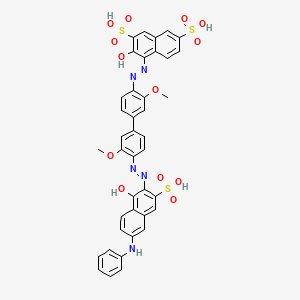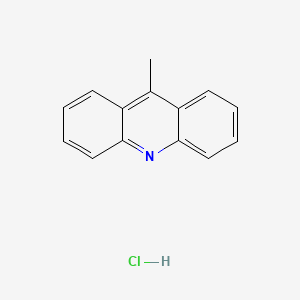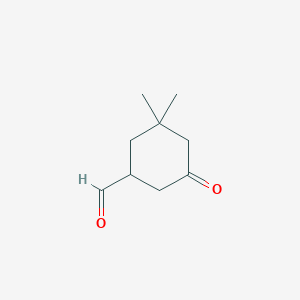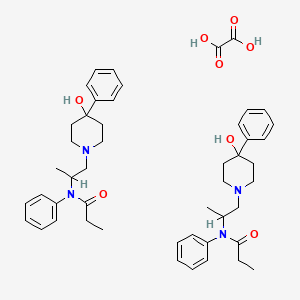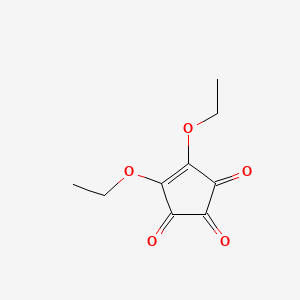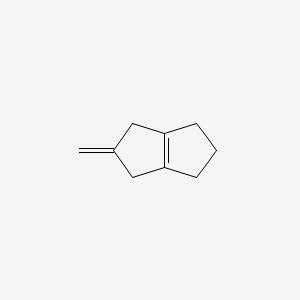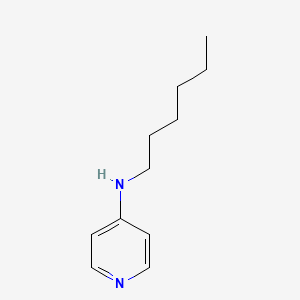
4-Pyridinamine, N-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinamine, N-hexyl- is an organic compound that belongs to the class of pyridinamines It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position and a hexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-alkyl-4-pyridinamines, including 4-Pyridinamine, N-hexyl-, can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound in the presence of an acid . This method allows for the production of N-alkyl-4-pyridinamines with high purity.
Industrial Production Methods: Industrial production of 4-Pyridinamine, N-hexyl- typically involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of specific catalysts and reaction conditions is crucial to achieve the desired results.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinamine, N-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-Pyridinamine, N-hexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinamine, N-hexyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
4-Aminopyridine: Similar in structure but lacks the hexyl group. It is used as a research tool and therapeutic agent.
N-Methylpyridinium: Another N-alkylpyridinium compound with different alkyl substitution.
Uniqueness: 4-Pyridinamine, N-hexyl- is unique due to the presence of the hexyl group, which can influence its chemical and biological properties. This structural feature can affect its solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
64690-14-8 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-hexylpyridin-4-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-4-5-8-13-11-6-9-12-10-7-11/h6-7,9-10H,2-5,8H2,1H3,(H,12,13) |
InChI Key |
SGZWATMDTXEATH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


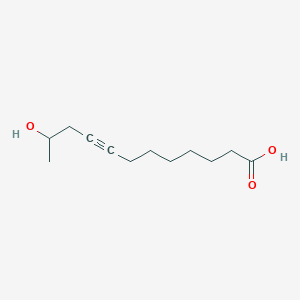
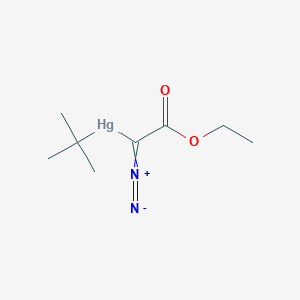
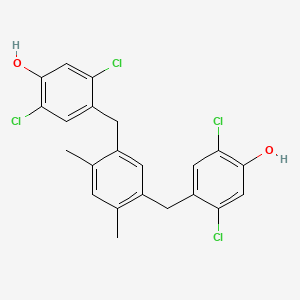
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)


